molecular formula C10H8BrN5O2 B2711810 (E)-5-(2-(3-bromophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one CAS No. 326912-33-8

(E)-5-(2-(3-bromophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one

Cat. No.: B2711810
CAS No.: 326912-33-8
M. Wt: 310.111
InChI Key: VSVZIQYBURDHMA-FRKPEAEDSA-N
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Description

(E)-5-(2-(3-Bromophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one is a specialized pyrimidine derivative offered for research and development purposes. Pyrimidine cores are recognized as privileged structures in medicinal chemistry, forming the basis of numerous therapeutic agents and bio-active molecules. This compound features a complex structure with a hydrazone linker and a bromophenyl substituent, which may be instrumental in exploring structure-activity relationships. Similar pyrimidinone scaffolds have been investigated for their diverse biological activities, serving as potential antiviral agents by inducing interferon production , or as key intermediates in multi-component reactions like the Biginelli condensation for creating dihydropyrimidinones with known pharmaceutical value . The specific structural motifs present in this chemical, such as the imino and hydroxy groups, suggest potential for chelation or specific binding interactions with biological targets. Researchers can utilize this compound as a building block in organic synthesis or as a lead compound in the discovery of new therapeutic agents. As with all materials of this nature, this product is strictly for research use in laboratory settings and is not classified or intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-amino-5-[(3-bromophenyl)diazenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN5O2/c11-5-2-1-3-6(4-5)15-16-7-8(12)13-10(18)14-9(7)17/h1-4H,(H4,12,13,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODCBKYGUKDOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N=NC2=C(NC(=O)NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(2-(3-bromophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one is a compound belonging to the class of hydrazones and dihydropyrimidinones, which have garnered attention for their diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, anticancer properties, and potential mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between hydrazine derivatives and appropriate carbonyl compounds. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed to confirm the structure of synthesized compounds. For example, in a study involving related dihydropyrimidinones, various characterization methods were utilized to ascertain structural integrity and purity .

Anticancer Properties

Recent studies have indicated that derivatives of dihydropyrimidinones exhibit significant anticancer activity. In vitro evaluations show that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, compounds similar to this hydrazone have been tested against lung (A-549), colon (HT-29), and breast (ZR-75) cancer cell lines, with some derivatives showing IC50 values significantly lower than standard chemotherapeutics .

Table 1: Anticancer Activity of Dihydropyrimidinones

CompoundCell LineIC50 (µM)Reference
This compoundA-5494.37
Derivative AHT-292.53
Derivative BZR-752.14

The mechanisms through which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Cell Proliferation : Studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Induction of Apoptosis : Evidence indicates that hydrazones can activate apoptotic pathways in tumor cells, potentially through the modulation of key proteins involved in apoptosis.
  • Antioxidant Activity : Some derivatives have shown promise as antioxidants, which can protect cells from oxidative stress—a common contributor to cancer progression .

Case Studies

Several case studies illustrate the effectiveness of similar compounds in clinical settings:

  • Study on Glioma Treatment : A derivative structurally related to this compound was evaluated for its effects on glioma cells. The results indicated significant cytotoxicity and potential as a lead compound for further development .
  • Evaluation Against Multidrug Resistance : Another study assessed the ability of hydrazone derivatives to overcome drug resistance in lung cancer models. The findings revealed that certain compounds could effectively inhibit growth in multidrug-resistant cell lines .

Scientific Research Applications

Biological Activities

  • Antioxidant Properties
    Recent studies have indicated that compounds similar to (E)-5-(2-(3-bromophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one exhibit notable antioxidant activities. These compounds can scavenge free radicals and inhibit oxidative stress, which is critical in preventing cellular damage and various diseases, including cancer and neurodegenerative disorders. Computational modeling has been employed to assess the antioxidant potential of related imine-based molecules against free radicals and enzymes such as acetylcholinesterase .
  • Anticancer Activity
    The compound is part of a broader class of Mannich bases known for their anticancer properties. Research has demonstrated that Mannich bases can exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells (HL-60). For instance, specific derivatives have shown IC50 values lower than 2 μg/mL against the MCF-7 cell line, indicating strong cytotoxicity compared to standard chemotherapy agents like 5-fluorouracil .
  • Antimicrobial Effects
    Compounds within this class have also been evaluated for their antibacterial and antifungal activities. Studies suggest that they can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial therapies .

Case Study 1: Antioxidant Activity Assessment

A study conducted on similar imine-based compounds utilized molecular modeling to predict their antioxidant capabilities. The results indicated a strong correlation between structural features and antioxidant efficacy, highlighting the importance of functional groups in enhancing biological activity .

Case Study 2: Anticancer Evaluation

In a comparative analysis of several Mannich bases, including derivatives of this compound, researchers found that certain substitutions significantly increased cytotoxicity against cancer cell lines. The study emphasized the role of hydrophobicity in enhancing drug potency .

Data Summary

Application Activity Type Key Findings
AntioxidantScavenging free radicalsHigh activity against oxidative stress markers
AnticancerCytotoxicityIC50 < 2 μg/mL against MCF-7 cell line
AntimicrobialBacterial/Fungal InhibitionEffective against various pathogens

Comparison with Similar Compounds

Key Observations :

  • Bromine vs.
  • Hydrazono vs. Pyrazole: Hydrazono derivatives exhibit tautomerism, which can influence binding to biological targets (e.g., enzymes or receptors) compared to rigid pyrazole-containing analogs .
  • Indolo-pyrano-pyrimidinones: These derivatives, such as those in and , display broader-spectrum anticancer activity due to the fused indole ring system, which enhances π-π stacking interactions with DNA .

Q & A

Basic: What synthetic strategies are recommended for preparing (E)-5-(2-(3-bromophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one?

Methodological Answer:
The synthesis involves multi-step reactions, starting with hydrazone formation via condensation of a 3-bromophenylhydrazine derivative with a pyrimidinone precursor. Key steps include:

  • Cyclization : Use sulfur/nitrogen sources (e.g., thiourea) under catalytic conditions to form the pyrimidinone core .
  • Hydrazone Coupling : React the intermediate with 3-bromophenylhydrazine in glacial acetic acid, followed by reflux and recrystallization (ethanol/ethyl acetate) for purification .
  • Optimization : Adjust reaction time (4–6 hours) and temperature (80–100°C) to maximize yield (~70%) .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • X-ray Crystallography : Resolve dihedral angles between pyrimidinone and phenyl rings (e.g., 2.1–22.0°) to confirm stereochemistry .
  • NMR/IR Spectroscopy : Identify key signals:
    • 1^1H NMR : δ 4.96 (s, CH), 6.82–6.9 (aromatic protons) .
    • IR : Peaks at 3277 cm1^{-1} (N–H), 1704 cm1^{-1} (C=O), and 1635 cm1^{-1} (C=N) .
  • Hydrogen Bonding Analysis : Detect intermolecular N–H⋯O and C–H⋯Br interactions via crystallography .

Advanced: What experimental designs are suitable for evaluating its biological activity (e.g., antimicrobial or anticancer properties)?

Methodological Answer:
Adopt a tiered approach:

  • In Vitro Assays :
    • Antimicrobial : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
    • Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • In Vivo Models : Test toxicity in zebrafish embryos or murine models, monitoring LD50_{50} and organ-specific effects .
  • Controls : Include positive controls (e.g., cisplatin for anticancer assays) and validate results across ≥3 replicates .

Advanced: How can environmental stability and degradation pathways be systematically studied?

Methodological Answer:
Follow ISO/IEC 17025 guidelines for environmental fate studies:

  • Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS .
  • Photolysis : Expose to UV light (λ = 254–365 nm) and quantify half-life using HPLC .
  • Ecotoxicology : Assess impact on Daphnia magna (48-hour LC50_{50}) and soil microbiota (OECD 216 test) .

Advanced: How to address contradictions in bioactivity data across studies?

Methodological Answer:
Perform meta-analysis with the following steps:

  • Data Normalization : Standardize assay conditions (e.g., cell line passage number, solvent concentration) .
  • Statistical Validation : Apply ANOVA/Tukey’s test to compare IC50_{50} values from independent labs .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to identify binding affinities with target proteins (e.g., topoisomerase II) .

Advanced: What computational methods are recommended for studying its reaction mechanisms?

Methodological Answer:
Employ density functional theory (DFT):

  • Optimization : Use B3LYP/6-311+G(d,p) basis set to model transition states and intermediates .
  • Solvent Effects : Simulate reaction pathways in acetic acid/PCM model .
  • Kinetic Analysis : Calculate activation energies (ΔG^\ddagger) for hydrazone formation using Gaussian 09 .

Basic: How to assess solubility and formulation compatibility for in vivo studies?

Methodological Answer:

  • Solubility Screening : Test in DMSO, PBS, and lipid-based carriers via shake-flask method .
  • Stability in Formulations : Store emulsions at 4–37°C for 4 weeks, monitoring aggregation via dynamic light scattering .

Advanced: How to design comparative studies with structural analogs (e.g., 3-chloro or 4-fluorophenyl derivatives)?

Methodological Answer:

  • SAR Analysis : Synthesize analogs with halogen substitutions and compare bioactivity .
  • Crystallographic Comparison : Overlay X-ray structures to identify steric/electronic effects of substituents .
  • Thermodynamic Profiling : Measure ΔH/ΔS of binding via isothermal titration calorimetry (ITC) .

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